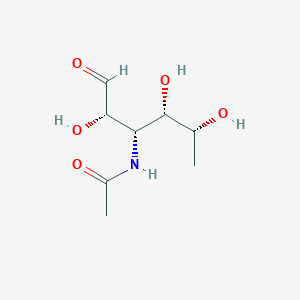
N-Acetylmycosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylmycosamine is a derivative of the amino sugar mycosamine. It is an important component in various biological systems and has significant applications in scientific research. This compound is known for its role in the structural integrity of certain biomolecules and its involvement in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetylmycosamine can be synthesized through several chemical routes. One common method involves the acetylation of mycosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is often produced through enzymatic methods. Enzymes such as N-acetyltransferases are used to catalyze the acetylation of mycosamine. This method is preferred due to its high specificity and efficiency, resulting in a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylmycosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
N-Acetylmycosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the structural integrity of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including autoimmune disorders.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other biologically active compounds.
Wirkmechanismus
N-Acetylmycosamine exerts its effects through various biochemical pathways. It is involved in the modification of proteins and lipids, influencing their function and stability. The compound targets specific enzymes and receptors, modulating their activity and thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetylglucosamine
- N-Acetylgalactosamine
- N-Acetylneuraminic acid
Uniqueness
N-Acetylmycosamine is unique due to its specific structural features and its role in certain biological systems. Unlike N-Acetylglucosamine and N-Acetylgalactosamine, which are more commonly found in glycoproteins and glycolipids, this compound has distinct applications in specialized biochemical pathways and therapeutic research.
Eigenschaften
CAS-Nummer |
6118-36-1 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
NGULQTOJUIQGLA-XVFCMESISA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


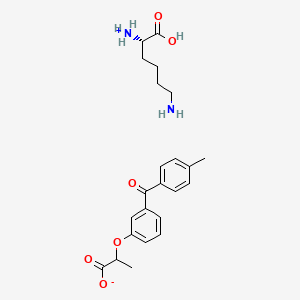
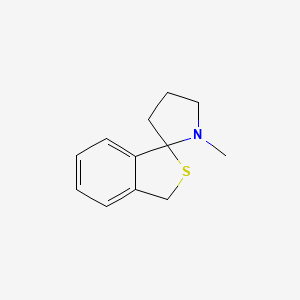
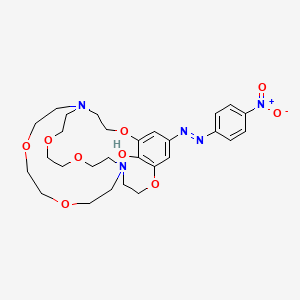

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)

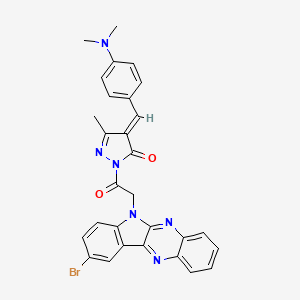
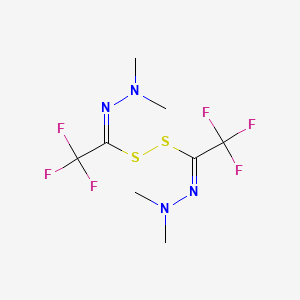



![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
